molecular formula C10H18O2 B090113 Allyl heptanoate CAS No. 142-19-8

Allyl heptanoate

Cat. No. B090113
CAS RN: 142-19-8
M. Wt: 170.25 g/mol
InChI Key: SJWKGDGUQTWDRV-UHFFFAOYSA-N
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Description

Allyl heptanoate, also known as heptanoic acid allylester, is a chemical compound with the molecular formula C10H18O2. It is a colorless transparent liquid with a distinctive pineapple scent. However, it is not soluble in water. The compound has a melting point of -66 °C and a boiling point of 210 °C. Due to its pleasant aroma, it is commonly used in the preparation of daily-used and edible essences .

Synthesis Analysis

The synthesis of allyl heptanoate involves the oxidation of heptanoic acid by heptaldehyde and the subsequent reaction with allyl alcohol. This process is divided and reduced by glycerol under specific conditions, with a reaction temperature of 90-93°C and a pressure of 1,333 Pa. The esterification is catalyzed by calcium cresylsulfonate, resulting in a yield of 75% . Additionally, the synthesis of related allyl esters can be achieved through organometallic catalysis in aqueous–organic two-phase systems, as demonstrated by the Rh-catalyzed coupling of but-3-enoic acid with allyl derivatives . Moreover, the rearrangement of allyl but-3-enoate to heptadienoic acids can be catalyzed by nickel and rhodium complexes, which allows for the selective production of different isomers .

Molecular Structure Analysis

The molecular structure of allyl heptanoate consists of a heptanoic acid moiety esterified with an allyl group. The presence of the allyl group is significant as it can participate in various chemical reactions due to its unsaturated nature. The molecular structure is confirmed by spectroscopic methods such as infrared spectroscopy (IR) .

Chemical Reactions Analysis

Allyl heptanoate can undergo various chemical reactions typical of esters and allyl compounds. For instance, the allyl group can participate in coupling reactions catalyzed by transition metals, as seen in the synthesis of heptadienoic acids and their esters . These reactions can be influenced by factors such as the nature of the solvent, base concentration, and the presence of ligands like triphenylphosphine (TPP) .

Physical and Chemical Properties Analysis

The physical properties of allyl heptanoate, such as its melting and boiling points, indicate its stability under a range of temperatures, making it suitable for use in flavorings and fragrances . Its chemical properties, including reactivity and solubility, are influenced by its molecular structure. The ester functional group and the allyl moiety contribute to its reactivity, allowing it to undergo esterification and coupling reactions . The solubility characteristics of allyl heptanoate, particularly its insolubility in water, are important for its application in non-aqueous systems .

Scientific Research Applications

  • Food Flavoring : Allyl heptanoate is synthesized using heptanoic acid, heptaldehyde, and allyl alcohol, and it is primarily used as a flavoring agent due to its pineapple scent. It's a colorless liquid insoluble in water, with a melting point of -66°C and a boiling point of 210°C. It is utilized in the preparation of daily-used and edible essence (Qing, 2009).

  • Insecticidal and Repellent Properties : Allyl heptanoate, along with other allyl esters, has been tested against the pea aphid and the red flour beetle. It showed significant mortalities against aphid nymphs when fed via a diet containing the compound, and beetles were sensitive to it in topical applications. Allyl heptanoate did not produce repellent effects on aphids but showed moderate repellent effects on beetles (Giner et al., 2013).

  • Identification in Garlic Cheese : Allyl heptanoate has been identified as one of the allyl esters in garlic cheese preparations. This identification was based on mass spectrometric data and chromatographic retention time data (Herbrand et al., 2007).

  • Hepatotoxicity Prediction : A study on the hepatotoxic effects of repeated doses of allyl esters, including allyl heptanoate, used a category approach based on their hydrolysis to allyl alcohol, which is oxidized to acrolein in the liver. This study aids in predicting the hepatotoxicity of untested allyl esters with saturated straight alkyl chains (Yamada et al., 2013).

  • Heptanoate Production : Research on high rate heptanoate production from propionate and ethanol using chain elongation showed potential as an alternative for heptanoate production from castor oil. This method could offer a more efficient and sustainable way to produce heptanoate (Grootscholten et al., 2013).

  • Toxicity in Insect Cell Lines and Larvae : The toxicity of allyl heptanoate was studied in various insect cell lines and Spodoptera littoralis larvae. It provided insights into the differential cytotoxicity of allyl esters in insect cells of different species and tissues, with implications for pest control (Giner et al., 2012).

Safety And Hazards

When handling Allyl heptanoate, it is recommended to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eyes. Use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .

Future Directions

Allyl heptanoate is widely used in the flavor and fragrance industry, and its market is expected to grow in the future . There is ongoing research into the hepatotoxicity of allyl esters, which may have implications for the safety regulations surrounding the use of Allyl heptanoate .

properties

IUPAC Name

prop-2-enyl heptanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18O2/c1-3-5-6-7-8-10(11)12-9-4-2/h4H,2-3,5-9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SJWKGDGUQTWDRV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCC(=O)OCC=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID3044754
Record name Prop-2-en-1-yl heptanoate
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

170.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Liquid; Liquid, Other Solid, Colourless to yellow liquid with sweet fruity pineapple odour and a slight banana hint
Record name Heptanoic acid, 2-propen-1-yl ester
Source EPA Chemicals under the TSCA
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Record name Allyl heptanoate
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/322/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Boiling Point

210.00 to 212.00 °C. @ 760.00 mm Hg
Record name 2-Propenyl heptanoate
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Solubility

63 mg/L @ 20 °C (exp), 1ml in 1ml 95% ethanol (in ethanol)
Record name 2-Propenyl heptanoate
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Record name Allyl heptanoate
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/322/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Density

0.880-0.885
Record name Allyl heptanoate
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/322/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Product Name

Allyl heptanoate

CAS RN

142-19-8
Record name Allyl heptanoate
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Record name Allyl heptanoate
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Record name Allyl heptanoate
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Record name Heptanoic acid, 2-propen-1-yl ester
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Record name Prop-2-en-1-yl heptanoate
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Record name Allyl heptanoate
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URL https://echa.europa.eu/substance-information/-/substanceinfo/100.005.025
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Record name ALLYL HEPTANOATE
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Record name 2-Propenyl heptanoate
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0040208
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Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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